molecular formula C13H11IO3 B8634133 Methyl 5-iodo-6-methoxynaphthalene-1-carboxylate CAS No. 84532-68-3

Methyl 5-iodo-6-methoxynaphthalene-1-carboxylate

Cat. No. B8634133
CAS RN: 84532-68-3
M. Wt: 342.13 g/mol
InChI Key: OVJOQRHZXHGGSK-UHFFFAOYSA-N
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Description

Methyl 5-iodo-6-methoxynaphthalene-1-carboxylate is a useful research compound. Its molecular formula is C13H11IO3 and its molecular weight is 342.13 g/mol. The purity is usually 95%.
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properties

CAS RN

84532-68-3

Product Name

Methyl 5-iodo-6-methoxynaphthalene-1-carboxylate

Molecular Formula

C13H11IO3

Molecular Weight

342.13 g/mol

IUPAC Name

methyl 5-iodo-6-methoxynaphthalene-1-carboxylate

InChI

InChI=1S/C13H11IO3/c1-16-11-7-6-8-9(12(11)14)4-3-5-10(8)13(15)17-2/h3-7H,1-2H3

InChI Key

OVJOQRHZXHGGSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC=C2)C(=O)OC)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The process for the key intermediate in the copending application is exemplified as follows: 6-methoxy-1-naphthalenecarboxylic acid methyl ester is reacted with iodine and iodic acid in the presence of 98% sulfuric acid to give 5-iodo-6-methoxy-1-naphthalenecarboxylic acid methyl ester, which in turn is reacted with trifluoromethyl iodide and copper powder in a stainless steel autoclave to give 6-methoxy-5-(trifluoromethyl)-1-naphthalenecarboxylic acid methyl ester. Hydrolysis of the latter compound with dilute aqueous sodium hydroxide gives 6-methoxy-5-(trifluoromethyl)-1-naphthalenecarboxylic acid, one of the key intermediate noted hereinbefore. The latter compound also can be named 5-(trifluoromethyl)-6-methoxy-1-naphthalenecarboxylic acid.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Iodine (7.08 g) and iodic acid (2.78 g) were added to a stirred solution of 6-methoxy-1-naphthalenecarboxylic acid methyl ester [15 g, 69.4 mmoles, described by C. C. Price et al., J. Amer. Chem. Soc., 69, 2261 (1947)] in 80% acetic acid (110 ml) and 98% sulfuric acid (0.97 ml). The solution was heated at 50° C. for 5 hr, cooled and poured into water (100 ml). After the addition of sodium bisulfite to destroy the unreacted iodine, the precipitate was collected, washed with water and recrystallized from ethanol to afford the title compound; mp 98°-99° C.; NMR (CDCl3) δ 3.95 (s, 3H), 4.00 (s, 3H), 8.00 (m, 5H).
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